molecular formula C11H22ClNO B1372260 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride CAS No. 1170999-61-7

4-[(Cyclopentyloxy)methyl]piperidine hydrochloride

Cat. No.: B1372260
CAS No.: 1170999-61-7
M. Wt: 219.75 g/mol
InChI Key: WGBXRGKHMXMQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cyclopentyloxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H22ClNO and a molecular weight of 219.75 g/mol . It is primarily used in research settings and is known for its unique structure, which includes a piperidine ring substituted with a cyclopentyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with cyclopentylmethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopentyloxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(Cyclopentyloxy)methyl]piperidine hydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclopentyloxy group and the piperidine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Cyclohexyloxy)methyl]piperidine hydrochloride
  • 4-[(Cyclobutyloxy)methyl]piperidine hydrochloride
  • 4-[(Cyclopropyloxy)methyl]piperidine hydrochloride

Uniqueness

4-[(Cyclopentyloxy)methyl]piperidine hydrochloride is unique due to its specific cyclopentyloxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential pharmaceutical applications .

Properties

IUPAC Name

4-(cyclopentyloxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBXRGKHMXMQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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